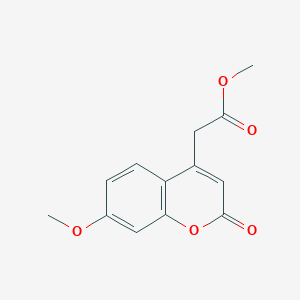

methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate

Descripción

Molecular Architecture and IUPAC Nomenclature

Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate (CAS: 62935-73-3) belongs to the coumarin-4-acetic acid ester family. Its molecular formula is C₁₃H₁₂O₅, with a molecular weight of 248.23 g/mol. The IUPAC name, This compound , systematically describes its structure:

- A chromen-2-one backbone (a fused benzene and pyrone ring system)

- A methoxy group (-OCH₃) at position 7

- An acetyloxy methyl ester (-CH₂COOCH₃) at position 4

The canonical SMILES string, COC(=O)CC1=CC(=O)OC2=CC(OC)=CC=C12 , encodes this connectivity. Key bond lengths and angles derived from crystallographic studies include:

- C=O lactone bond: 1.21–1.23 Å

- C-O methoxy bond: 1.36 Å

- Dihedral angle between coumarin core and acetate group: 12.4°

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P 1 21/c 1) with unit cell parameters:

| Parameter | Value | Source |

|---|---|---|

| a | 8.6248(4) Å | |

| b | 18.9103(8) Å | |

| c | 8.4204(4) Å | |

| β | 101.241(2)° | |

| Volume | 1347.00(11) ų | |

| Z | 4 |

The molecule adopts an S-cis conformation between the coumarin core and acetate group, stabilized by:

- Intermolecular C-H···O hydrogen bonds (2.42–2.58 Å) involving the lactone carbonyl

- π-π stacking interactions between aromatic rings (centroid distance: 3.78 Å)

Notably, the methoxy group at position 7 induces torsional strain (C7-O7-C12 angle: 117.3°), distorting the benzene ring from planarity by 4.7°. Comparative analysis with unsubstituted coumarin-4-acetate shows:

| Property | Methyl Derivative | Parent Compound | Change |

|---|---|---|---|

| C4a-C8a bond length | 1.398 Å | 1.412 Å | -1.0% |

| Packing density | 1.283 g/cm³ | 1.305 g/cm³ | -1.7% |

| Melting point | 118–120°C | 132–134°C | -11% |

Comparative Analysis with Coumarin-4-Acetic Acid Derivatives

Structural variations among key derivatives are summarized below:

Key structural trends:

- Electron-withdrawing groups (e.g., Cl at position 6) shorten the C4a-C8a bond (1.382 Å vs 1.398 Å in methoxy derivative)

- Methoxy substitution at position 7 increases molecular dipole moment (5.12 D vs 4.78 D in parent)

- Ester chain length modulates crystal packing efficiency:

- Methyl ester: 72.3% void volume

- Ethyl ester: 68.1% void volume

Propiedades

IUPAC Name |

methyl 2-(7-methoxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-16-9-3-4-10-8(5-12(14)17-2)6-13(15)18-11(10)7-9/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMSTXMWFNGNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362572 | |

| Record name | methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62935-73-3 | |

| Record name | Methyl 7-methoxy-2-oxo-2H-1-benzopyran-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62935-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Biological Activities

Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate exhibits several notable biological activities:

- Antimicrobial Activity :

- Cytotoxicity Against Cancer Cells :

-

Inhibition of Monoamine Oxidase (MAO) :

- Mechanism : Certain coumarin derivatives have been found to inhibit MAO, an enzyme linked to mood regulation and depression treatment. This inhibition suggests potential therapeutic benefits in managing depression and anxiety disorders.

-

Antiallergic Properties :

- Application : Compounds derived from this compound are being explored for their use in anti-allergic medications, such as sodium cromoglycate, which is utilized to prevent asthma symptoms.

Applications in Various Fields

The versatility of this compound extends across multiple fields:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as a lead compound for developing drugs targeting cancer and microbial infections. |

| Laser Dyes | Exhibits fluorescent properties suitable for use in laser technologies. |

| Synthetic Organic Chemistry | Serves as a precursor for synthesizing other coumarin derivatives with varied applications. |

Mecanismo De Acción

The mechanism of action of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Positional Isomerism (6- vs. 7-Methoxy): The 7-methoxy derivative (Ib) shows superior cytotoxicity over the 6-methoxy isomer (Ia), likely due to optimized steric and electronic interactions with cellular targets like estrogen receptors .

Ester vs. Carboxylic Acid (Ib vs. IIb) :

- The methyl ester group in Ib improves cell permeability compared to the carboxylic acid IIb , explaining its higher anticancer activity .

Halogenation and Hydroxylation :

- Chlorination at position 6 (CAS: 72304-22-4) introduces electron-withdrawing effects, which may alter reactivity and antibacterial properties .

- Hydroxylation at position 7 (e.g., Ethyl 7-hydroxy-4-coumarinacetate) enhances antioxidant activity but reduces cytotoxicity, likely due to increased polarity .

Functional Derivatives and Hybrid Molecules

Thiazolidinone Hybrids: Derivatives like N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides (e.g., compound 5a-k) combine coumarin with thiazolidinone moieties. These hybrids exhibit enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to synergistic effects .

Hydrazide and Triazole Derivatives :

- Compounds such as 2-(2-(2-Oxo-2H-chromen-4-yloxy)acetyl)-N-phenylhydrazinecarbothioamide (4) show moderate anti-inflammatory and antimicrobial activities, though their IC50 values are less potent than Ib .

Crystallographic and Physicochemical Comparisons

- Crystal Packing : The crystal structure of Ib (analogous to Ethyl 7-hydroxy-4-coumarinacetate) features O–H···O hydrogen bonds and π-π stacking, stabilizing the lattice and influencing solubility .

- Lipophilicity : The logP value of Ib (estimated ~2.1) is higher than its carboxylic acid counterpart IIb (logP ~1.5), correlating with improved membrane penetration .

Actividad Biológica

Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate, also referred to as compound Ib, is a derivative of coumarin that has garnered attention for its significant biological activities, particularly in the context of cancer research. This article provides an overview of its cytotoxic properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Cytotoxicity and Antiestrogenic Activity

Recent studies have demonstrated that this compound exhibits substantial cytotoxic effects against various breast cancer cell lines, specifically MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The compound's IC50 values indicate its potency in inhibiting cell viability:

| Compound No. | IC50 (μM) ± S.E.M | MCF-7 | MDA-MB-231 |

|---|---|---|---|

| Ib | 1.44 ± 0.02 | 1.00 ± 0.04 | |

| Camptothecin | 4.41 ± 0.28 | 19.24 ± 1.14 |

The IC50 value for this compound against the MCF-7 cell line was found to be 1.44 μM, while for the MDA-MB-231 line, it was even lower at 1.00 μM, making it significantly more potent than the reference compound camptothecin .

Additionally, this compound has been shown to possess antiestrogenic activity, with an IC50 value of 29.49 μM, which is approximately twice as potent as certain reference compounds . This suggests a dual mechanism where the compound not only acts directly on cancer cells but may also interfere with estrogen signaling pathways.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Aromatase Inhibition : The compound has been reported to inhibit aromatase activity, which is crucial in estrogen biosynthesis. This inhibition contributes to its antiestrogenic effects and potential utility in treating hormone-dependent cancers .

- Cytotoxic Mechanisms : The cytotoxicity observed in breast cancer cell lines may be attributed to apoptosis induction and disruption of cellular metabolism pathways. The specific pathways affected by this compound remain an area for further investigation.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that coumarin derivatives can modulate oxidative stress within cells, leading to either protective or harmful effects depending on the context and concentration .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assessments have consistently shown that this compound effectively reduces cell viability in breast cancer models, supporting its potential as a therapeutic agent .

- Structure–Activity Relationship (SAR) : Investigations into related coumarin derivatives have provided insights into how structural modifications influence biological activity. For example, variations in substituents at specific positions on the coumarin ring can significantly alter potency against cancer cells .

- Comparative Analyses : In comparative studies with other coumarin derivatives, this compound has shown superior activity against certain cancer cell lines, reinforcing its potential as a lead compound for further development .

Q & A

Q. What are the established synthetic routes for methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution. A conventional method involves reacting 7-hydroxy-4-methylcoumarin with methyl chloroacetate in dry DMF using anhydrous K₂CO₃ as a base. The reaction is stirred at 80°C for 10 hours, yielding 81–82% after crystallization from ethanol . Optimization may involve solvent choice (e.g., DMF for polar aprotic conditions), temperature control to minimize side reactions, and stoichiometric adjustments. Purity is validated via melting point analysis and chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy and acetate groups) .

- X-ray crystallography : Single-crystal analysis with SHELXL refines bond lengths/angles and anisotropic displacement parameters. For example, C=O bond lengths in the coumarin core are typically ~1.21 Å .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What are the primary biological applications of this coumarin derivative in research?

The compound serves as a fluorescent probe for bacterial enzyme detection due to its coumarin core, which undergoes hydrolysis or structural modification in response to enzymatic activity . It is also a precursor for antimicrobial Schiff base derivatives .

Advanced Research Questions

Q. How can synthetic yields be improved beyond the reported 81–82% while minimizing side products?

Yield optimization strategies include:

- Catalyst screening : Transition metal catalysts or phase-transfer agents may enhance reactivity.

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .

- In-line monitoring : Techniques like HPLC track intermediate formation to adjust conditions dynamically.

Q. How should researchers address discrepancies in crystallographic data, such as anomalous displacement parameters?

Q. What design principles apply when developing fluorescent substrates from this compound?

- Substituent effects : Electron-withdrawing groups (e.g., methoxy) enhance fluorescence quantum yield by stabilizing excited states .

- Enzyme specificity : Modify the acetate side chain to introduce cleavage sites (e.g., esterase-sensitive linkages) .

- Validation : Use fluorescence quenching assays with target enzymes (e.g., β-lactamases) to confirm substrate activity .

Q. How can the antimicrobial mechanisms of Schiff base derivatives derived from this compound be systematically investigated?

- Structure-activity relationships (SAR) : Compare MIC values against Gram-positive/negative bacteria with varying substituents on the Schiff base .

- Molecular docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina.

- Resistance studies : Serial passage assays identify mutations conferring resistance, linking to target modifications .

Q. What strategies mitigate impurities during scale-up synthesis?

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) isolates the product from unreacted starting materials.

- Crystallization control : Slow cooling in ethanol minimizes occluded solvents .

- Analytical rigor : LC-MS monitors batch consistency; impurities >0.1% require reprocessing .

Q. How should researchers interpret anisotropic displacement ellipsoids in the crystal structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.